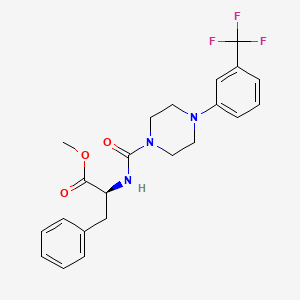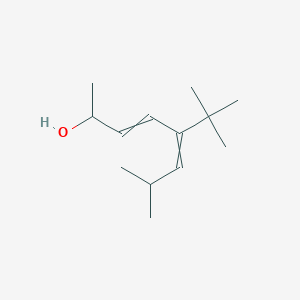
2-(3,5-Dibromobenzoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dibromobenzoyl)benzoic acid is an organic compound characterized by the presence of two bromine atoms attached to a benzoyl group, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromobenzoyl)benzoic acid typically involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions. The bromination reaction is carried out at approximately 20°C. After the reaction, the crystals are filtered, washed with hot water to remove any residual anthranilic acid and hydrochloric acid, and then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C. The diazonium salt formed is added to ethanol containing calcium sulfate at 60-70°C, followed by filtration and recrystallization with ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dibromobenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium nitrite, hydrochloric acid, ethanol, and calcium sulfate. The reactions are typically carried out under controlled temperatures ranging from 0°C to 70°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,5-Dibromobenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dibromobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,5-Dibromobenzoic acid
Uniqueness
2-(3,5-Dibromobenzoyl)benzoic acid is unique due to the presence of both a benzoyl group and a benzoic acid moiety, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Número CAS |
917776-94-4 |
|---|---|
Fórmula molecular |
C14H8Br2O3 |
Peso molecular |
384.02 g/mol |
Nombre IUPAC |
2-(3,5-dibromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8Br2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |
Clave InChI |
GLBLRQFXWBMBPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
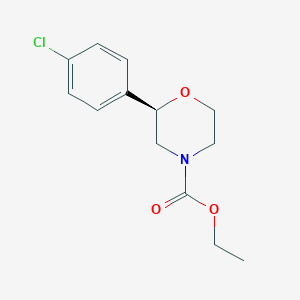
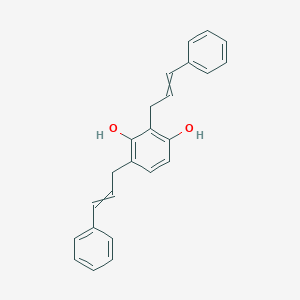
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
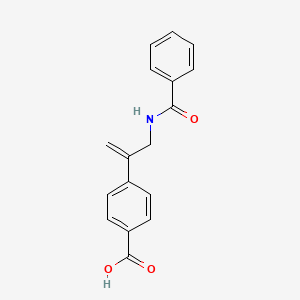
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)

![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
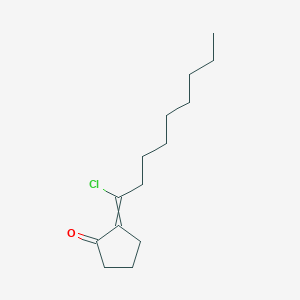
![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)
